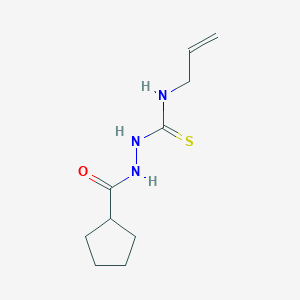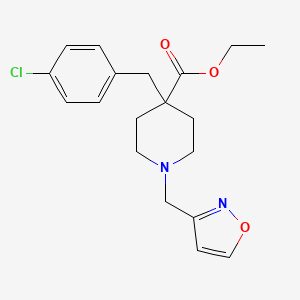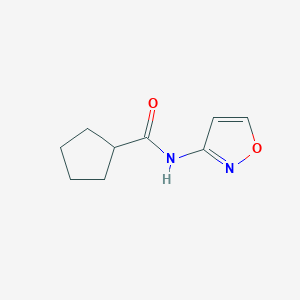
N-allyl-2-(cyclopentylcarbonyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-allyl-2-(cyclopentylcarbonyl)hydrazinecarbothioamide is a compound with potential applications in various fields of chemistry and biology. Its synthesis and characterization involve detailed spectral, modeling, and activity studies.
Synthesis Analysis
The synthesis of similar hydrazinecarbothioamide compounds typically involves reactions between appropriate hydrazine derivatives and isothiocyanates or aldehydes in the presence of catalysts. These reactions may yield complexes with metals, indicating their potential for forming chelates with different coordination geometries (Abou‐Melha, 2021).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been elucidated through various spectroscopic techniques, including FT-IR, FT-Raman, UV, EPR, and X-ray diffraction. These studies reveal details about the ligand's coordination behavior, electronic structure, and the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and properties (Reddy et al., 2019).
Chemical Reactions and Properties
Hydrazinecarbothioamide compounds participate in various chemical reactions, leading to the formation of heterocyclic rings and complexes with metals. These reactions are influenced by the compound's molecular structure and the nature of its substituents. For instance, the presence of a cyclopentylcarbonyl group may affect its reactivity with metals, leading to the formation of complexes with distinct geometries and properties (Orysyk et al., 2013).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. X-ray crystallography provides insight into the molecule's conformation and the nature of intermolecular interactions, which are key factors determining its physical state and behavior in different environments (Fawzi et al., 2017).
Chemical Properties Analysis
The chemical properties of N-allyl-2-(cyclopentylcarbonyl)hydrazinecarbothioamide derivatives, including reactivity, stability, and the ability to form complexes with metals, are influenced by their molecular structure and electronic configuration. Spectroscopic and computational studies provide valuable information on these aspects, facilitating the design and synthesis of compounds with desired chemical behaviors and applications (Aly et al., 2018).
Applications De Recherche Scientifique
Bioimaging Applications
Naked-eye and near-infrared fluorescence probes based on hydrazine derivatives, including compounds structurally related to N-allyl-2-(cyclopentylcarbonyl)hydrazinecarbothioamide, have been developed for selective, rapid, and sensitive detection of hydrazine. These probes show excellent sensing properties, low cytotoxicity, and have been successfully applied for visualizing hydrazine in live mice and tissues such as liver, lung, kidney, heart, and spleen, demonstrating their potential in in vitro and in vivo bioimaging applications (Jianjian Zhang et al., 2015).
Anticancer Activity
The anticancer activity of N-allyl-2-(cyclopentylcarbonyl)hydrazinecarbothioamide derivatives has been studied, with findings indicating that certain ligands and their metal complexes exhibit strong activities against cancer cells. For example, specific ligands have shown potential in modeling and anticancer activity studies, highlighting their efficacy in inhibiting tumor growth (K. Abou‐Melha, 2021).
Molecular Docking Studies
Research involving molecular docking studies indicates that derivatives of N-allyl-2-(cyclopentylcarbonyl)hydrazinecarbothioamide can exhibit significant biological activity. These studies help in understanding the interaction of these compounds with biological targets, offering insights into their mechanism of action in various biological processes, including their potential as anticancer agents (A. Reddy et al., 2019).
Propriétés
IUPAC Name |
1-(cyclopentanecarbonylamino)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-2-7-11-10(15)13-12-9(14)8-5-3-4-6-8/h2,8H,1,3-7H2,(H,12,14)(H2,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPIXZVMDITTBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)
![6-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4626395.png)

![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)
![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)
![diethyl 5-[({[2-(methoxycarbonyl)-3-thienyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4626456.png)

![5-{3-chloro-4-[3-(2,6-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4626473.png)

